9-Oxodecanoic acid
Overview
Description
9-Oxodecanoic acid, also known as 9-oxodecanoate, is a medium-chain fatty acid with an aliphatic tail that contains between 4 and 12 carbon atoms . It has a molecular formula of C10H18O3 .
Synthesis Analysis
The synthesis of 9-Oxodecanoic acid has been achieved through various methods. One approach involves the isolation and synthesis of ‘queen substance’, which is produced in the mandibular glands of queen honeybees . Another approach proposed for the synthesis of 9-oxo-2E-decenoic acid starts from the available telomer of butadiene and water (2E,7-octadien-1-ol) using partial ozonolysis of the corresponding carbonyl compound, selective oxidation of the conjugated aldehyde into a carboxylic acid, and alkylation of acetoacetic ester to introduce the oxo group .
Molecular Structure Analysis
The molecular structure of 9-Oxodecanoic acid is represented by the formula C10H18O3. It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .
Scientific Research Applications
Pheromones in Honeybees
- Chemical Studies of the Mandibular Gland Secretion of the Queen Honeybee : Research has identified 9-oxodecanoic acid as a component of the mandibular gland contents of queen honeybees. This chemical plays a vital role in the queen bee's pheromones (Callow, Chapman, & Paton, 1964).
- Synthesis and Role in Honeybee Behavior : Studies have focused on synthesizing 9-oxodecanoic acid to understand its role in bee behavior, particularly in relation to the queen honeybee's esters (Brou & Rees, 1983).
Bioactive Compounds and Pharmacology
- Synthesis of Amino Acids in Histone Deacetylase Inhibitors : 9-Oxodecanoic acid derivatives have been synthesized for use in natural inhibitors of histone deacetylase, important in gene regulation (Rodriquez et al., 2006).
- Alkylation of Brain Corticosteroid Acetyltransferase : The compound has been studied for its effects on brain corticosteroid acetyltransferase, indicating potential neurological applications (Purdy, Rao, & Zoeller, 1973).
Oxidation and Lipid Peroxidation
- Study in Vegetable Oils : Research on the oxidative deterioration of vegetable oils has included the analysis of 9-oxodecanoic acid derivatives to understand their bioactive effects (Pignitter et al., 2017).
- Antimicrobial Properties of Lipoxygenase Products : The antimicrobial activities of 9-oxodecanoic acid derivatives have been explored, emphasizing their potential role in plant defense mechanisms (Sucharitha & Devi, 2010).
Apicidin Synthesis and Applications
- Synthesis of Apicidin A : The synthesis of 9-oxodecanoic acid was crucial for the production of apicidin A, a cyclic tetrapeptide with potential pharmacological uses (Mou & Singh, 2001).
Biopolymers and Renewable Resources
- Precursor for Biopolymers : 9-Oxodecanoic acid has been identified as a precursor for biopolymers, emphasizing its significance in the development of sustainable materials (Otte et al., 2013)
Safety And Hazards
Future Directions
The future directions of 9-Oxodecanoic acid research could involve further exploration of its synthesis methods, its potential applications, and its mechanism of action. For instance, its role as a component of ‘queen substance’ in honeybees suggests potential applications in the field of entomology .
properties
IUPAC Name |
9-oxodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFKKNYEIXWOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161969 | |
Record name | Decanoic acid, 9-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxodecanoic acid | |
CAS RN |
1422-26-0 | |
Record name | 9-Oxodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 9-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 9-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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